molecular formula C13H15N3O B10992922 N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide

N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B10992922
M. Wt: 229.28 g/mol
InChI Key: NVHFQDBYDCKYAF-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a pyrrole ring attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide: Lacks the methyl group at the 6-position of the pyridine ring.

    N-(6-methylpyridin-2-yl)-3-(1H-imidazol-1-yl)propanamide: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide is unique due to the presence of both the methyl-substituted pyridine ring and the pyrrole ring. This combination of structural features may confer specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C13H15N3O/c1-11-5-4-6-12(14-11)15-13(17)7-10-16-8-2-3-9-16/h2-6,8-9H,7,10H2,1H3,(H,14,15,17)

InChI Key

NVHFQDBYDCKYAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCN2C=CC=C2

Origin of Product

United States

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